molecular formula C9H4BrClO3 B13165199 7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid

7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid

Cat. No.: B13165199
M. Wt: 275.48 g/mol
InChI Key: UXOOKQNTEALTJT-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid (CAS 1489133-32-5) is a halogenated benzofuran derivative of significant interest in medicinal chemistry research. With a molecular formula of C 9 H 4 BrClO 3 and a molecular weight of 275.48 g/mol, this compound serves as a versatile building block for the synthesis of novel bioactive molecules . Benzofuran scaffolds, particularly those substituted with halogens like bromine and chlorine, are frequently explored for their potential biological activities . Research on analogous benzofuran carboxylic acid derivatives has demonstrated promising antimicrobial properties , including activity against Gram-positive bacteria such as Staphylococcus aureus and the yeast Candida albicans . Furthermore, structurally related benzofuran-based carboxylic acids are being investigated as inhibitors of carbonic anhydrase isoforms , such as hCA IX, which is a validated target for anticancer therapy due to its overexpression in hypoxic tumors . Some derivatives have shown selective inhibitory profiles and promising antiproliferative effects against human breast cancer cell lines (MCF-7 and MDA-MB-231) . The presence of both bromine and chlorine atoms on the benzofuran core enhances the molecular diversity and potential for structure-activity relationship (SAR) studies, making this compound a valuable intermediate for developing new therapeutic agents in antimicrobial and oncology research . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H4BrClO3

Molecular Weight

275.48 g/mol

IUPAC Name

7-bromo-5-chloro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C9H4BrClO3/c10-7-2-4(11)1-5-6(9(12)13)3-14-8(5)7/h1-3H,(H,12,13)

InChI Key

UXOOKQNTEALTJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CO2)C(=O)O)Br)Cl

Origin of Product

United States

Preparation Methods

Halogenation of Benzofuran Derivatives

A common approach involves halogenating benzofuran derivatives at specific positions. Halogenation reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed under controlled conditions to selectively introduce bromine and chlorine atoms.

Example:

  • Halogenation of methyl or hydroxyl-substituted benzofuran intermediates with NBS or NCS in solvents like carbon tetrachloride or dichloromethane at room temperature or reflux conditions yields halogenated benzofuran derivatives with high regioselectivity.

Synthesis of Halogenated Benzofuran Carboxylates

Halogenated benzofurans such as methyl 4-bromo-6-chloro-2-methyl-1-benzofuran-3-carboxylate are synthesized via halogenation of methyl esters of benzofuran-3-carboxylic acid derivatives, followed by ester hydrolysis to obtain the free acid.

Cyclization of Halogenated Precursors

Cyclization of Halogenated Phenols or Salicylates

One of the prominent methods involves cyclization of halogenated salicylates or phenols bearing suitable substituents. These precursors undergo intramolecular cyclization facilitated by catalysts such as Lewis acids or Bronsted acids.

Example:

  • Halogenated 2-hydroxybenzoic acid derivatives, upon treatment with acid catalysts under reflux, undergo cyclization to form halogenated benzofuran rings.

Use of Transition Metal Catalysts

Transition metal-catalyzed cyclizations, especially palladium-catalyzed coupling reactions, facilitate the formation of halogenated benzofurans. For example, coupling of halogenated ortho-alkynylphenols with palladium catalysts yields halogenated benzofuran derivatives with high regioselectivity.

Specific Synthesis Pathway for 7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid

Based on the literature, a plausible synthesis route is as follows:

Step Description Reagents & Conditions Reference
1 Halogenation of benzofuran core NBS and NCS in dichloromethane, room temperature
2 Cyclization of halogenated salicylates Acid catalysis (e.g., polyphosphoric acid), reflux
3 Oxidation to carboxylic acid KMnO₄ in aqueous base or oxidative carboxylation with CO₂
4 Purification Acidification, recrystallization Standard

This route ensures regioselectivity and high yields, supported by recent patents and research articles.

Notable Research Findings and Data Tables

Table 1: Summary of Key Preparation Methods

Method Key Reagents Conditions Yield/Remarks References
Halogenation of benzofuran derivatives NBS, NCS Room temp to reflux High regioselectivity
Cyclization of halogenated salicylates Acid catalysts Reflux Moderate to high yields
Transition metal-catalyzed coupling Pd catalysts Reflux with alkynylphenols Good regioselectivity
Oxidative carboxylation KMnO₄, CO₂ Reflux or pressurized Direct carboxylation

Notes:

  • The choice of halogenating reagent and reaction conditions critically influences regioselectivity.
  • Transition metal catalysis offers high efficiency for constructing halogenated benzofuran rings.
  • Oxidative methods for introducing the carboxyl group are versatile and scalable.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. For example, some benzofuran derivatives have been shown to bind strongly to serotonin receptors, influencing neurotransmission . The exact molecular targets and pathways for this compound are still under investigation .

Comparison with Similar Compounds

Positional Isomers: Carboxylic Acid Substitution

a. 7-Bromo-5-chloro-1-benzofuran-2-carboxylic Acid (CAS: 190775-65-6)

  • Molecular Formula : C₉H₄BrClO₃ (identical to the 3-carboxylic acid isomer) .
  • Key Differences : The carboxylic acid group is at position 2 instead of 3.
  • Physical Properties :
    • Density: 1.873 g/cm³
    • Boiling Point: 399.4°C
  • Impact of Substituent Position : The 2-carboxylic acid isomer may exhibit distinct hydrogen-bonding patterns and acidity compared to the 3-carboxylic acid derivative, influencing solubility and reactivity .

b. 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic Acid (CAS: 1094288-67-1)

  • Molecular Formula : C₉H₅BrClO₃ (additional methyl group at position 3) .
  • Key Differences : Methyl substitution at position 3 and carboxylic acid at position 2.

Substituent Variations: Halogens and Functional Groups

a. 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran

  • Molecular Formula : C₁₈H₁₇BrO₃S .
  • Key Differences : Replaces the carboxylic acid with a sulfonyl group and introduces methyl substituents.
  • Structural Insights :
    • The dihedral angle between the benzofuran and phenyl rings is 77.37° , influencing crystal packing .
    • Halogen bonding (Br⋯O interactions) stabilizes the crystal lattice, a feature absent in carboxylic acid derivatives .

b. 2-Chloro-6-fluoropyridine-4-carboxylic Acid (CAS: 1211521-09-3)

  • Molecular Formula: C₆H₃ClFNO₂ .
  • Key Differences : Pyridine ring instead of benzofuran, with fluorine and chlorine substituents.
  • Comparative Analysis :
    • Lower molecular weight (175.55 g/mol ) and simpler structure .
    • The pyridine core may confer different electronic properties, affecting coordination chemistry or biological activity .

Heterocyclic Derivatives with Additional Functional Groups

a. 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

  • Molecular Formula : C₉H₇BrO₂ .
  • Key Differences : Dihydrobenzofuran core with a hydroxyl group instead of carboxylic acid.

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Density (g/cm³) Boiling Point (°C)
7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid C₉H₄BrClO₃ 275.49 1489133-32-5 Br (7), Cl (5), COOH (3) - -
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid C₉H₄BrClO₃ 275.48 190775-65-6 Br (7), Cl (5), COOH (2) 1.873 399.4
5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid C₉H₅BrClO₃ 275.49 1094288-67-1 Br (5), Cl (7), CH₃ (3), COOH (2) - -
2-Chloro-6-fluoropyridine-4-carboxylic acid C₆H₃ClFNO₂ 175.55 1211521-09-3 Cl (2), F (6), COOH (4) - -

Biological Activity

7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid is a compound that has garnered attention in biological research due to its potential therapeutic applications. This compound belongs to the benzofuran class, which is known for various biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₉H₄BrClO₃
  • Molecular Weight : 275.48 g/mol
  • CAS Number : 1489133-32-5

The mechanism of action for this compound involves its interaction with various biological targets. It is believed to inhibit specific enzymes and receptors, which can modulate cellular pathways associated with disease processes. For instance, compounds with a benzofuran scaffold have shown the ability to inhibit cell proliferation in cancer models, suggesting potential anticancer activity .

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. A study highlighted that compounds derived from the benzofuran structure possess broad-spectrum activity against various pathogens, including bacteria and fungi . The specific activity of this compound has not been extensively detailed in literature; however, related compounds have demonstrated promising results:

CompoundMIC (µg/mL)Activity Type
Benzofuran derivative A8Antitubercular
Benzofuran derivative B2Antifungal
Benzofuran derivative C0.6Antimycobacterial

These findings suggest that structural modifications in benzofurans can lead to enhanced antimicrobial efficacy.

Case Studies

  • Antimicrobial Screening : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, compounds with bromine and chlorine substitutions showed enhanced activity compared to unsubstituted analogs .
  • Anticancer Studies : In vitro assays demonstrated that a related benzofuran compound effectively inhibited cell proliferation in various cancer cell lines, supporting the hypothesis that similar compounds may possess anticancer properties .

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